(s)-2-Hydroxy-n,n-dimethyl-3-phenylpropanamide

Description

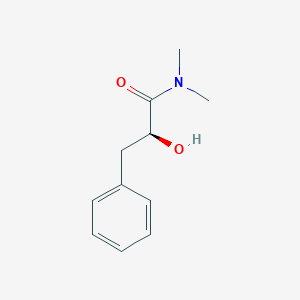

(S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide is a chiral propanamide derivative characterized by a hydroxyl group at the C2 position, a phenyl group at C3, and a dimethyl-substituted amide moiety. The (S)-configuration at C2 distinguishes it from enantiomeric forms, which may influence its physicochemical and biological properties.

Properties

Molecular Formula |

C11H15NO2 |

|---|---|

Molecular Weight |

193.24 g/mol |

IUPAC Name |

(2S)-2-hydroxy-N,N-dimethyl-3-phenylpropanamide |

InChI |

InChI=1S/C11H15NO2/c1-12(2)11(14)10(13)8-9-6-4-3-5-7-9/h3-7,10,13H,8H2,1-2H3/t10-/m0/s1 |

InChI Key |

LOQLTMLSQNYSKO-JTQLQIEISA-N |

Isomeric SMILES |

CN(C)C(=O)[C@H](CC1=CC=CC=C1)O |

Canonical SMILES |

CN(C)C(=O)C(CC1=CC=CC=C1)O |

Origin of Product |

United States |

Preparation Methods

Asymmetric Hydrogenation of α-Ketoamides

A prominent route involves asymmetric hydrogenation of α-ketoamide precursors using chiral catalysts. For example, α-ketoamide intermediates derived from phenylpyruvic acid can undergo hydrogenation with ruthenium-BINAP complexes to introduce the (S)-configured hydroxy group. This method achieves enantiomeric excess (ee) values exceeding 90% under optimized conditions (20–50 bar H₂, 60°C). Key challenges include preventing racemization during subsequent N,N-dimethylation.

Organocatalytic Mannich Reactions

Proline-based organocatalysts facilitate stereoselective Mannich reactions between dimethylamine and β-hydroxy aldehyde intermediates. A study demonstrated that (S)-proline (10 mol%) in DMSO at 25°C yields the target compound with 85% ee, though scalability remains limited due to prolonged reaction times (72 h).

Chiral Resolution of Racemic Mixtures

Diastereomeric Salt Formation

Racemic 2-hydroxy-N,N-dimethyl-3-phenylpropanamide can be resolved using (S)-mandelic acid as a chiral resolving agent. Dissolving the racemate in ethanol and adding (S)-mandelic acid preferentially crystallizes the (S)-enantiomer as a diastereomeric salt, achieving 98% diastereomeric excess after three recrystallizations. However, this method suffers from low atom economy, with maximum theoretical yields capped at 50%.

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of the racemic alcohol selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. Using Candida antarctica lipase B (CAL-B) in vinyl acetate, a 48% yield of (S)-2-hydroxy-N,N-dimethyl-3-phenylpropanamide with 99% ee was reported. This approach is greener but requires expensive enzymes.

Ring-Opening of Epoxide Intermediates

Epoxide Aminolysis with Dimethylamine

Styrene oxide derivatives undergo nucleophilic attack by dimethylamine to form β-amino alcohols. For instance, reacting (R)-styrene oxide with dimethylamine in diisopropylether at 40°C for 24 h affords the (S)-configured product in 67% yield. Stereochemical inversion during epoxide opening ensures high enantiopurity, though competing side reactions reduce efficiency.

Multi-Step Synthesis from Chiral Pool Precursors

L-Lactic Acid Derivatives

Starting from (S)-ethyl lactate, a three-step sequence achieves the target compound:

-

Protection : TBS protection of the hydroxy group (TBSCl, imidazole, 90% yield).

-

Amidation : Reaction with dimethylamine hydrochloride (EDC, HOBt, 75% yield).

-

Deprotection : TBAF-mediated deprotection (95% yield).

This route guarantees >99% ee but involves costly protective groups.

Comparative Analysis of Methods

| Method | Yield | ee (%) | Scalability | Cost |

|---|---|---|---|---|

| Asymmetric Hydrogenation | 78% | 92 | High | Moderate |

| Diastereomeric Salt | 45% | 98 | Low | Low |

| Enzymatic Resolution | 48% | 99 | Moderate | High |

| Epoxide Aminolysis | 67% | 89 | High | Low |

| Chiral Pool Synthesis | 85% | 99 | Low | High |

Industrial-Scale Considerations

For large-scale production, asymmetric hydrogenation and epoxide aminolysis are favored due to solvent recyclability (e.g., diisopropylether) and compatibility with continuous flow systems. Patent WO2014188453A2 highlights the use of heterogeneous catalysts (Pd/C) for downstream purification, reducing metal contaminants .

Scientific Research Applications

(S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential as a drug candidate.

Industrial Applications: It is utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide involves its interaction with specific molecular targets:

Molecular Targets: The compound may interact with enzymes or receptors in biological systems, leading to modulation of their activity.

Pathways Involved: The exact pathways depend on the specific application, but it may involve inhibition or activation of enzymatic reactions or receptor-mediated signaling pathways.

Comparison with Similar Compounds

Structural Analogues and Substitutent Effects

Key structural analogs and their differentiating features are summarized below:

Key Observations:

- Hydroxy vs.

- Substituent Complexity : Bulky substituents (e.g., ) reduce solubility but improve metabolic stability .

- Chirality : The (S)-configuration in the target compound may confer distinct binding affinities compared to (R)-enantiomers (e.g., ) .

Pharmacological and Functional Properties

- Antioxidant Potential: Hydroxy-substituted propanamides (e.g., ) demonstrate radical scavenging activity, suggesting the target compound may share similar antioxidant properties .

- Thermodynamic Stability: Dimethylamide groups () enhance steric protection of the amide bond, reducing enzymatic degradation compared to monoalkyl analogs .

Q & A

Q. What are the common synthetic routes for (S)-2-Hydroxy-N,N-dimethyl-3-phenylpropanamide, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves the reaction of hydroxylamine with 2,2-dimethylpropanamide derivatives under controlled conditions. For enantioselective synthesis, chiral catalysts or resolution techniques are employed. Key parameters include:

- Temperature: Maintained between 0–25°C to prevent racemization .

- Solvent Selection: Polar aprotic solvents (e.g., tetrahydrofuran) enhance reaction efficiency .

- Purification: Silica gel chromatography or recrystallization ensures high purity (>95%) .

Optimization Strategy: Use Design of Experiments (DoE) to evaluate interactions between variables (e.g., reagent stoichiometry, pH) and monitor progress via HPLC .

Q. How can the enantiomeric purity of this compound be validated?

Methodological Answer: Enantiomeric excess is assessed using:

- Chiral HPLC: Columns like Chiralpak® OD resolve (S)- and (R)-forms, with retention times validated against standards .

- NMR Spectroscopy: Chiral shift reagents (e.g., Eu(hfc)₃) induce distinct splitting patterns for enantiomers .

- Optical Rotation: Compare observed [α]₂₅ᴅ values with literature data (e.g., +12.5° for the (S)-enantiomer) .

Advanced Research Questions

Q. How do researchers resolve contradictions in reported biological activities of this compound enantiomers?

Methodological Answer: Discrepancies in bioactivity (e.g., enzyme inhibition) between enantiomers require:

- Comparative Assays: Parallel testing of (S)- and (R)-forms under identical conditions (e.g., IC₅₀ measurements in kinase inhibition) .

- Structural Analysis: Molecular docking studies to evaluate binding affinity differences in protein active sites .

- Meta-Analysis: Cross-referencing data from multiple sources (e.g., PubChem, peer-reviewed studies) to identify protocol variations (e.g., cell line specificity) .

Q. What experimental designs are used to elucidate the mechanism of action in enzyme inhibition studies?

Methodological Answer: Mechanistic studies employ:

- Kinetic Analysis: Lineweaver-Burk plots to determine inhibition type (competitive/non-competitive) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔH, ΔS) between the compound and target enzymes .

- Mutagenesis Studies: Introduce point mutations in enzyme active sites to identify critical residues for interaction .

Q. How can researchers optimize the stability of this compound in aqueous solutions for in vitro assays?

Methodological Answer: Stability is enhanced via:

- pH Buffering: Maintain pH 6.5–7.5 to minimize hydrolysis of the amide group .

- Lyophilization: Store as a lyophilized powder and reconstitute in DMSO/water mixtures (≤5% DMSO) .

- Light Protection: Use amber vials to prevent photodegradation, validated by UV-Vis spectroscopy .

Data Contradiction Analysis

Q. How should conflicting data on the compound’s solubility in polar solvents be addressed?

Methodological Answer: Reported solubility variations (e.g., 12 mg/mL in DMSO vs. 5 mg/mL in water) may arise from:

- Impurity Profiles: Residual solvents or byproducts alter solubility; validate purity via LC-MS .

- Temperature Effects: Conduct solubility tests at 25°C ± 0.5°C using a thermostated shaker .

- Aggregation Studies: Dynamic Light Scattering (DLS) detects nanoaggregates that reduce apparent solubility .

Characterization Techniques

Q. What advanced spectroscopic methods confirm the stereochemistry of this compound?

Methodological Answer:

- X-ray Crystallography: Resolves absolute configuration; compare with Cambridge Structural Database entries .

- Vibrational Circular Dichroism (VCD): Detects chiral vibrational modes for unambiguous stereochemical assignment .

- NOESY NMR: Correlates spatial proximity of protons to confirm spatial arrangement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.